Amustaline
Description
Amustaline (S-303) is a nucleic acid-targeting alkylator used for pathogen reduction in blood products, particularly red blood cell (RBC) concentrates. It functions through its acridine moiety, which intercalates into nucleic acids, and a bis-alkylator group that cross-links DNA/RNA, preventing replication and transcription . Combined with glutathione (GSH), this compound achieves broad-spectrum inactivation of viruses (e.g., Zika, dengue), bacteria, parasites (e.g., Plasmodium falciparum), and residual leukocytes in RBCs . Post-treatment, this compound hydrolyzes into the non-reactive degradant S-300, ensuring minimal residual genotoxicity (<1 nM) . Clinical trials (Phase I–III) confirm its safety and efficacy, with ongoing evaluations for regulatory approval .
Properties
CAS No. |
220180-88-1 |
|---|---|
Molecular Formula |
C22H25Cl2N3O2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
InChI Key |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Appearance |
Solid powder |
Other CAS No. |
220180-88-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Acridine Anchor
The acridine moiety is synthesized via Friedländer condensation, utilizing quinoline derivatives and ketones under acidic conditions. Key steps include:
- Quinoline functionalization : Introduction of amino groups at the C5 position via nitration and reduction.
- Side-chain modification : Attachment of a carboxylic acid group to the acridine nucleus using succinic anhydride, enabling esterification with the effector.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4 h | 78% |
| Reduction | H₂/Pd-C | 25°C | 12 h | 92% |
| Acylation | Succinic anhydride | 120°C | 6 h | 85% |
Preparation of the Bis-Alkylator Effector
The effector, a nitrogen mustard analog, is synthesized via sequential alkylation of ethylenediamine:
- Diethylation : Reaction with 2-chloroethylamine hydrochloride in alkaline medium.
- Quaternization : Treatment with methyl iodide to enhance electrophilicity.
Critical Parameters
Coupling via Esterification
The acridine anchor and effector are conjugated using carbodiimide-mediated esterification:
- Activation : Acridine carboxylic acid reacted with N,N'-dicyclohexylcarbodiimide (DCC) to form an active ester.
- Nucleophilic attack : Bis-alkylator amine attacks the activated ester, forming the labile linker.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Molar ratio (Anchor:Effector) | 1:1.2 | Prevents oligomerization |
| Reaction time | 24 h | 95% conversion |
Post-Synthesis Processing and Purification
Hydrolytic Stabilization
Post-coupling, residual reactivity is mitigated by:
- Glutathione (GSH) quenching : 20 mM GSH neutralizes unreacted this compound, reducing nonspecific alkylation.
- Solution exchange : Centrifugation replaces reaction buffer with additive solution (e.g., SAG-M), lowering this compound to <1 nM.
Residual Analytics (Post-Treatment)
| Component | Concentration (Mean ± SD) |
|---|---|
| This compound | <0.75 nM |
| S-300 | 18.10 ± 3.21 µM |
| 9-Glutathione adducts | 4.11 ± 1.37 µM |
Scalability and Industrial Production
Large-Scale Synthesis Challenges
Quality Control Specifications
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Residual solvents | <500 ppm | GC-MS |
| Sterility | No growth | USP <71> |
Comparative Analysis of Synthesis Strategies
Traditional vs. Enzymatic Approaches
While classical synthesis relies on organic coupling reactions, emerging methods explore enzymatic esterification (e.g., lipase-catalyzed). However, transition metal catalysts remain predominant due to higher yields (85–92% vs. 60–75% for enzymatic).
Degradation Kinetics and Stability
Chemical Reactions Analysis
Nucleic Acid Interaction Mechanism
Amustaline’s primary reaction involves:
-
Intercalation : The acridine moiety inserts between nucleic acid base pairs, stabilizing the molecule’s position .
-
Covalent bonding : The bis-alkylator effector reacts with guanine bases, forming irreversible mono-adducts and crosslinks .
This process occurs rapidly (2–3 hours), preventing pathogen replication by blocking transcription/translation machinery .
Hydrolysis and Degradation Pathways
This compound undergoes spontaneous hydrolysis under physiological conditions (pH 7.35–7.45):
-
Initial phase : Rapid hydrolysis with a half-life of ~20 minutes, driven by ester bond cleavage .
-
Secondary phase : Slower degradation (half-life ~7 hours) of residual intermediates .
Key degradation products include:
Residual this compound levels drop below 1 nM after 18–24 hours, meeting safety thresholds .
Role of Glutathione (GSH) in Reaction Modulation
GSH (20 mM in clinical formulations) serves as a critical quencher:
-
Reduces off-target reactions : Neutralizes free this compound to minimize binding to plasma proteins/RBC membranes .
-
Enhances safety : Prevents immune responses from acridine-bound RBC surface proteins .
-
Does not interfere with pathogen inactivation : GSH primarily acts in the extracellular compartment, leaving intracellular pathogens unaffected .
Scientific Research Applications
Amustaline, also known as S-303, is a compound used in nucleic acid-targeted pathogen inactivation technology to reduce the risk of transfusion-transmitted infectious diseases and transfusion-associated graft-versus-host disease linked to red blood cell (RBC) transfusions . The this compound-based pathogen reduction technology (PRT) utilizes glutathione (GSH) along with this compound .
Pathogen Inactivation
This compound, in conjunction with glutathione (GSH), effectively inactivates a broad spectrum of pathogens, including viruses, bacteria, protozoa, and leukocytes in red blood cell concentrates (RBCCs) .
Red Blood Cell Treatment
This compound-treated RBCs have hemoglobin (Hb) content equivalent to conventional RBCs and appropriate characteristics for transfusion . Clinical trials have assessed the safety and efficacy of this compound-treated RBCs during and after cardiac surgery .
Clinical Trials and Studies
Clinical trials have been conducted to assess the in vitro characteristics of this compound-treated RBCs compared to conventional RBCs, evaluating safety and efficacy of transfusion . Two generations of the this compound/GSH PRT for RBCs have been tested in clinical trials . An original process, based on 0.2 mM this compound and 2 mM GSH, completed three Phase 1 studies. Two Phase 3 clinical trials with the original process were halted early due to the appearance of treatment-emergent antibodies in some patients . The antibodies were directed at the acridine moiety of this compound bound to RBC surface membranes . A modified process using 0.2 mM this compound and 20 mM GSH reduces the immunogenicity of treated RBCs while maintaining their viability .
Safety Assessment
Preclinical studies support the safety of pathogen-reduced red blood cell concentrates (PR-RBCCs), suggesting no measurable genotoxic hazard associated with their transfusion . Studies indicated that there is no measurable genotoxic hazard associated with transfusion of this compound/GSH-treated RBCs .
Apheresis
Mechanism of Action
Amustaline exerts its effects by intercalating into the helical regions of nucleic acids in pathogens and leukocytes. This intercalation forms covalent adducts and crosslinks within the nucleic acids, preventing replication, transcription, and translation. The compound’s amphipathic character allows it to rapidly pass through cell membranes and viral envelopes. Glutathione is used as a quencher to reduce unwanted side reactions with non-nucleic acid molecules .
Comparison with Similar Compounds
Key Insights :
- Unlike photochemical methods (amotosalen, riboflavin), this compound’s light-independent mechanism avoids hemoglobin interference, enabling robust pathogen inactivation in RBCs .
- This compound’s rapid accumulation in intracellular parasites (e.g., P. falciparum) enhances efficacy compared to 9-aminoacridine derivatives (e.g., quinacrine), which rely solely on lysosomal accumulation .
Pathogen Inactivation Efficacy
| Pathogen | This compound/GSH Log Reduction | MIRASOL Log Reduction | Amotosalen/UV Log Reduction |
|---|---|---|---|
| Plasmodium falciparum | ≥4.0 (all strains/stages) | ~3.0 (limited stages) | Not applicable (RBC use) |
| Zika Virus | ≥4.0 | N/A | ≥5.0 (platelets/plasma) |
| Bacteria (e.g., Yersinia) | ≥5.0 | ~4.0 | ≥6.0 |
Key Insights :
- This compound/GSH achieves ≥4-log reduction of P. falciparum, even at high parasitemia (10%), outperforming MIRASOL’s field efficacy (4% vs. 16% TT malaria incidence in treated vs. untreated blood) .
- Broad-spectrum activity against enveloped/non-enveloped viruses and bacteria matches or exceeds photochemical methods in RBC contexts .
Key Insights :
Key Insights :
- This compound-treated RBCs meet FDA viability criteria (>75% recovery) and maintain ATP levels, ensuring clinical utility despite a slight reduction in lifespan .
Biological Activity
Amustaline, also known as S-303, is a compound utilized primarily in pathogen reduction technologies (PRT) for blood products. Its biological activity is characterized by its ability to inactivate a range of pathogens, including viruses, bacteria, and protozoa, while maintaining the viability of red blood cells (RBCs). This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions through a nucleic acid-targeted mechanism. It intercalates into nucleic acids and forms covalent adducts, which inhibits replication, transcription, and translation processes in pathogens. Following this interaction, this compound hydrolyzes to form S-300, a negatively charged product that is less biologically active. The presence of glutathione (GSH) enhances the safety profile by quenching free this compound and reducing non-specific side reactions.
Key Findings on Mechanism
- Half-life : At physiological pH (7.35–7.45), this compound has an initial half-life of approximately 20 minutes in the presence of GSH and RBCs, followed by a secondary half-life of about 7 hours .
- Pathogen Inactivation : Studies have shown that this compound effectively inactivates a broad spectrum of pathogens within hours .
Efficacy in Pathogen Inactivation
This compound has been tested extensively for its efficacy in inactivating various pathogens. Below is a summary of key studies demonstrating its effectiveness:
Clinical Studies and Outcomes
Several clinical trials have evaluated the safety and efficacy of this compound-treated RBCs. Notable findings from these studies include:
- Safety Profile : In a randomized controlled trial involving cardiac surgery patients, this compound-treated RBCs demonstrated no significant differences in adverse events compared to control RBCs .
- Post-Transfusion Recovery : A study showed comparable 24-hour post-transfusion recovery rates between this compound-treated and control RBCs (83.2% vs. 84.9%) meeting FDA standards for RBC viability .
- Hemoglobin Content : this compound-treated RBCs met European guidelines for hemoglobin content and hematocrit levels, confirming their suitability for transfusion .
Case Study: Cardiac Surgery Patients
A double-blind study assessed the use of this compound-treated RBCs during cardiac surgery. The results indicated:
- Mean Hemoglobin Content : The mean treatment difference was -2.27 g/unit, within acceptable equivalence margins.
- No Immune Response : None of the patients exhibited an immune response specific to this compound-treated RBCs .
Genotoxicity Assessment
The genotoxic potential of this compound has been evaluated through various assays:
Q & A
Q. What are the primary mechanisms of action of Amustaline in nucleic acid targeting, and how do these inform experimental design?
this compound (S-303 dihydrochloride) functions as a nucleic acid alkylator, intercalating into DNA/RNA and forming covalent crosslinks, which disrupt replication and transcription . This mechanism underpins its use in pathogen inactivation in blood products. Researchers should design experiments to measure crosslinking efficiency (e.g., gel electrophoresis for DNA fragmentation) and correlate it with pathogen reduction (e.g., viral titer assays). Controls must include untreated nucleic acids and parallel assays for RNA/DNA specificity .
Q. What standardized in vitro protocols exist for evaluating this compound’s antimicrobial efficacy?
Typical protocols involve incubating pathogens (e.g., HIV, Yersinia enterocolitica) with this compound (200 µM) and glutathione (2–20 mM) for 20 hours, followed by log-reduction assays . Key parameters:
- Concentration gradients : Test 50–300 µM this compound to establish dose-response curves.
- Co-factors : Include glutathione to mimic physiological redox conditions.
- Replication : Use triplicate samples and validate with plaque-forming unit (PFU) counts or qPCR .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?
Discrepancies (e.g., variable log reductions in viruses vs. bacteria) may arise from differences in pathogen nucleic acid structure or experimental conditions. To address this:
- Systematic parameter variation : Adjust incubation time, temperature, and co-factor concentrations.
- Orthogonal assays : Combine PFU counts with metabolic activity assays (e.g., ATP quantification) to confirm inactivation .
- Model alignment : Compare results across cell-free systems, whole blood, and animal models to identify context-dependent effects .
Q. What strategies optimize this compound’s in vivo pharmacokinetic and safety profiling?
Preclinical studies in rats (50 µmol/kg) and dogs (70 µmol/kg) highlight species-specific tolerability . For translational research:
- Dose escalation : Start with sub-therapeutic doses (e.g., 10 µmol/kg) to assess organ toxicity via histopathology.
- Pharmacokinetic markers : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Safety endpoints : Monitor hematological parameters (e.g., RBC ATP levels) to ensure retained erythrocyte functionality .
Q. How should researchers structure data presentation to address reproducibility challenges in this compound studies?
Follow journal guidelines (e.g., Transfusion, Vox Sang) by:
- Tabulating raw data : Include log-reduction values, standard deviations, and sample sizes.
- Detailing protocols : Specify equipment (e.g., centrifuges, incubators), reagent sources, and statistical methods (e.g., ANOVA for multi-group comparisons).
- Providing replication steps : Outline exact incubation times, buffer compositions, and negative/positive controls .
Methodological and Analytical Considerations
Q. What frameworks guide literature review and hypothesis development for this compound research?
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example:
- Novelty : Explore this compound’s potential in emerging pathogens (e.g., Zika virus) versus well-studied targets (HIV).
- Databases : Prioritize PubMed, EMBASE, and Cochrane Library for clinical trials, and Google Scholar for grey literature.
- Critical appraisal : Evaluate study limitations (e.g., small sample sizes in early-phase trials) .
Q. How can researchers ensure ethical rigor in studies involving this compound-treated blood products?
- Informed consent frameworks : Adapt templates from clinical transfusion studies (e.g., BC Common Clinical Informed Consent Form) to disclose risks/benefits of pathogen-reduced blood .
- Regulatory compliance : Align with FDA/EMA guidelines for ex vivo pathogen inactivation systems.
- Transparency : Publish negative results (e.g., inefficacy in specific bacterial strains) to avoid publication bias .
Cross-Disciplinary Applications
Q. What interdisciplinary approaches enhance this compound’s utility in virology and hematology?
- Virology : Combine this compound with PCR-based viral load monitoring to assess residual infectivity.
- Hematology : Use flow cytometry to evaluate RBC integrity post-treatment (e.g., membrane stability, osmotic fragility).
- Collaborative models : Partner with bioinformatics teams to model this compound-DNA interaction sites using molecular docking simulations .
Data Contradiction and Uncertainty Management
Q. How should researchers address uncertainties in this compound’s pathogen inactivation thresholds?
- Error analysis : Quantify variability from instrument precision (e.g., pipetting errors) and biological replicates.
- Sensitivity testing : Determine the minimum this compound concentration required for 99.9% pathogen reduction across multiple batches.
- Reporting standards : Adopt MIAME (Minimum Information About a Microarray Experiment) principles for data completeness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
